molecular formula C11H8N4O5 B3836375 2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline

2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline

Cat. No.: B3836375
M. Wt: 276.20 g/mol
InChI Key: KHFVJEWSRCFERM-GHXNOFRVSA-N
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Description

2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, and a nitrofuran moiety linked through a Schiff base (imine) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline typically involves the condensation of 2-nitroaniline with 5-nitrofuran-2-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction proceeds via the formation of a Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Nitroso and hydroxylamine derivatives

    Reduction: Corresponding amine derivative

    Substitution: Various substituted nitroaniline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various biomolecules,

Properties

IUPAC Name

2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-14(17)10-4-2-1-3-9(10)13-12-7-8-5-6-11(20-8)15(18)19/h1-7,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFVJEWSRCFERM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline
Reactant of Route 2
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2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline
Reactant of Route 3
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2-nitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]aniline

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